molecular formula C10H24OSi B8656474 Butoxy(triethyl)silane CAS No. 2751-87-3

Butoxy(triethyl)silane

Cat. No.: B8656474
CAS No.: 2751-87-3
M. Wt: 188.38 g/mol
InChI Key: HVCBWAHRVCPLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butoxy(triethyl)silane (C7H18OSi) is an organosilicon compound characterized by a triethylsilyl group bonded to a butoxy moiety. Its molecular structure imparts unique hydrolytic stability and reactivity, making it valuable in applications such as surface modification, adhesion promotion, and polymer synthesis. The compound’s hydrolysis behavior, influenced by its alkoxy group size and steric hindrance from the triethyl substituents, differentiates it from other silanes .

Properties

CAS No.

2751-87-3

Molecular Formula

C10H24OSi

Molecular Weight

188.38 g/mol

IUPAC Name

butoxy(triethyl)silane

InChI

InChI=1S/C10H24OSi/c1-5-9-10-11-12(6-2,7-3)8-4/h5-10H2,1-4H3

InChI Key

HVCBWAHRVCPLEM-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Si](CC)(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Hydrolysis Kinetics

Hydrolysis rates of silanes depend on alkoxy group size, pH, temperature, and solvent systems. Butoxy(triethyl)silane exhibits intermediate hydrolysis kinetics compared to silanes with smaller or larger alkoxy groups:

  • Methoxy(triethyl)silane : Faster hydrolysis due to smaller methoxy group; higher polarity accelerates water interaction.
  • Ethoxy(triethyl)silane : Slightly slower than methoxy but faster than butoxy derivatives.
  • Pentoxy(triethyl)silane : Slower hydrolysis due to bulkier pentoxy group, reducing water accessibility.

Hydrolysis Rate Order :
Methoxy > Ethoxy > Butoxy > Pentoxy .

Table 1: Hydrolysis Rate Comparison
Compound Alkoxy Group Hydrolysis Rate (Relative) Key Influencing Factor
Methoxy(triethyl)silane Methoxy Fastest Small alkoxy, high polarity
Ethoxy(triethyl)silane Ethoxy Moderate Intermediate size
This compound Butoxy Slow Larger alkoxy, steric hindrance
Pentoxy(triethyl)silane Pentoxy Slowest Bulkiest alkoxy group

Structural and Reactivity Differences

  • Triethyl vs. Trimethyl Substituents :
    this compound’s triethyl groups provide greater steric hindrance than trimethyl analogs (e.g., butoxytrimethylsilane, CAS 1825-65-6). This hindrance reduces nucleophilic attack during hydrolysis but may limit adhesion to polar substrates .
  • Benzyltriethoxysilane : Contains a benzyl group, enhancing compatibility with aromatic polymers. Unlike this compound, it is used in adhesives for improved bonding strength and moisture resistance .
  • 3-Methacryloxypropyltrimethoxysilane : A functional silane with a methacrylate group, enabling copolymerization with polymers. This compound lacks such reactive sites, limiting its use in covalent bonding applications .

Application-Specific Performance

  • Adhesives/Sealants : this compound is less effective than benzyltriethoxysilane, which forms stronger interfacial bonds due to its aromatic group .
  • Surface Coatings : Compared to methoxy(triethyl)silane, this compound forms slower-forming but more durable films, ideal for corrosion-resistant coatings on metals .
  • Polymer Modification : this compound is outperformed by 3-methacryloxypropyltrimethoxysilane in grafting reactions due to the latter’s unsaturated bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.